
Hexitol
Overview
Description
Hexitol refers to a class of six-carbon sugar alcohols (polyols) with the general formula C₆H₁₄O₆. These compounds are characterized by their reduced carbonyl groups, resulting in hydroxyl groups on each carbon. Hexitols are naturally occurring or synthetically derived and exhibit diverse applications in food, pharmaceuticals, and biotechnology. For instance, D-Talitol, a this compound derivative, is a non-nutritive sweetener (~45% sweetness of sucrose) used as a sugar substitute due to its dental safety profile . This compound nucleic acid (HNA), another derivative, is a DNA/RNA analog with a phosphorylated 1',5'-anhydrothis compound backbone, renowned for its strong hybridization and nuclease resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexitol can be synthesized through the hydrogenation of hexose sugars such as glucose and fructose. The process involves the reduction of the aldehyde or ketone group in the sugar molecule to a hydroxyl group. This reaction is typically carried out in the presence of a metal catalyst, such as nickel, under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of glucose. The process involves dissolving glucose in water and then subjecting it to hydrogen gas in the presence of a nickel catalyst. The reaction is carried out at elevated temperatures (around 120-150°C) and high pressures (50-100 atm) to achieve high yields of this compound.
Chemical Reactions Analysis
Types of Reactions: Hexitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form hexaric acid using strong oxidizing agents such as nitric acid.
Reduction: this compound can be reduced to form hexane using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups, such as halogens, using appropriate reagents.
Major Products Formed:
Oxidation: Hexaric acid
Reduction: Hexane
Substitution: Halogenated hexitols
Scientific Research Applications
Nucleic Acid Therapeutics
Overview:
Hexitol nucleotides have been synthesized to create modified nucleic acids that offer enhanced stability compared to traditional nucleic acids. Their unique structure allows for the development of oligonucleotide therapeutics with improved binding affinities and resistance to enzymatic degradation.
Case Study: Aptamer Development
Research has demonstrated the successful selection of HNA aptamers targeting specific RNA structures, such as the HIV trans-activation response RNA (TAR). These aptamers exhibited dissociation constants in the nanomolar range, indicating their potential for use in therapeutic applications against viral infections . The stability of HNA in various conditions (nuclease, acid, and alkaline stability) further supports its utility in clinical settings .
Nanotechnology and Material Science
Overview:
Due to their chemical stability and ability to form robust duplexes with DNA and RNA, this compound derivatives are being explored for applications in nanotechnology. Their incorporation into nanomaterials can lead to the development of new diagnostic tools and therapeutic delivery systems.
Case Study: Nanomaterial Design
The integration of this compound nucleotides into nanomaterials has been investigated for creating stable binders and catalysts. The use of HNA in constructing nanostructures opens avenues for developing advanced biosensors capable of detecting specific biomolecules .
Genetic Engineering
Overview:
this compound-based nucleic acids have shown promise in genetic engineering applications due to their ability to serve as templates for DNA polymerases. This capability allows for the propagation of genetic information using non-canonical nucleotides.
Case Study: In Vivo Propagation
In studies involving Escherichia coli, this compound oligonucleotides were demonstrated to instruct the polymerization of short DNA sequences. This finding suggests that HNA can function effectively within biological systems, potentially leading to new methods for genetic manipulation and synthetic biology .
Diagnostic Applications
Overview:
The unique properties of this compound nucleotides make them suitable candidates for developing diagnostic assays, particularly those requiring high specificity and stability under various conditions.
Case Study: Biosensor Development
Research has indicated that HNA-based biosensors could be designed to detect specific pathogens or biomarkers with high sensitivity. The ability of HNA to form stable complexes with target molecules enhances the reliability of these diagnostic tools .
Stability and Toxicity Profiles
Overview:
One of the significant advantages of this compound derivatives is their favorable stability and low toxicity profiles when tested in cell cultures. This characteristic is crucial for their application in therapeutic contexts.
Property | This compound Nucleotides | Traditional Nucleotides |
---|---|---|
Nuclease Stability | High | Moderate |
Acid Stability | High | Low |
Alkaline Stability | High | Low |
Toxicity | Low | Variable |
Mechanism of Action
Hexitol exerts its effects through various mechanisms, depending on its application. In biological systems, this compound can interact with cellular membranes and proteins, stabilizing their structures and protecting them from damage. In pharmaceutical formulations, this compound acts as a stabilizer and excipient, enhancing the solubility and bioavailability of active ingredients.
Comparison with Similar Compounds
Comparison with Other Hexitols
Hexitols differ in stereochemistry and functional groups, leading to varied physicochemical properties and applications. Key examples include D-sorbitol, D-mannitol, and D-talitol (Table 1).
Table 1: Comparison of Common Hexitols
Property | D-Sorbitol | D-Mannitol | D-Talitol |
---|---|---|---|
Sweetness | ~60% of sucrose | ~50% of sucrose | ~45% of sucrose |
Applications | Food additive, humectant | Diuretic, excipient in tablets | Sugar substitute, metabolic studies |
Structure | C2-OH axial | C2-OH equatorial | C3-OH axial |
Bioactivity | Implicated in diabetic complications | Osmotic diuretic | Non-cariogenic |
D-Sorbitol is widely used in the food industry, whereas D-mannitol’s low intestinal absorption makes it suitable for medical formulations. D-Talitol’s unique axial hydroxyl configuration contributes to its distinct metabolic stability .
Comparison in Nucleic Acid Analogs
Hexitol’s conformational rigidity enables its use in synthetic nucleic acids. Key comparisons include:
This compound Nucleic Acid (HNA) vs. Cyclohexene Nucleic Acid (CeNA)
- Conformation : HNA adopts an anhydrothis compound chair conformation, mimicking RNA’s C3′-endo structure, enabling stable A-type duplexes. CeNA’s cyclohexenyl moiety allows flexibility around the C2′–C3′ bond, leading to variable conformations .
- Stability : HNA duplexes exhibit exceptional thermal stability and nuclease resistance. CeNA, while flexible, shows moderate duplex stability .
- Applications : HNA is used in antisense oligonucleotides and aptamers due to strong base pairing. CeNA’s flexibility is advantageous for dynamic molecular interactions .
HNA vs. Natural Nucleic Acids
- Base Stacking : HNA’s axial base orientation enhances stacking efficiency compared to DNA/RNA’s equatorial positioning .
- Groove Geometry: HNA’s deep major groove and hydrophobic minor groove differ from RNA’s A-form, enabling unique biomolecular interactions .
siRNA Modifications
This compound-modified siRNAs targeting the B-Raf oncogene show enhanced efficacy and prolonged activity compared to altritol-modified or unmodified siRNAs. This compound’s nuclease resistance and improved binding affinity contribute to ~30% increased duration of action in melanoma models .
Thrombin-Binding Aptamers
Incorporating this compound nucleotides (e.g., in aptamer NU172) improves serum stability (half-life >24 hours in 90% human serum) and thrombin-binding affinity. This compound’s biomimetic backbone preserves Watson-Crick pairing while resisting enzymatic degradation .
Role in Metabolic Pathways and Disease
This compound accumulation, particularly D-sorbitol, is implicated in diabetic complications (e.g., retinopathy) due to osmotic stress and oxidative damage. However, D-talitol’s metabolic inertness avoids such pathways, making it safer for dietary use .
Biological Activity
Hexitol, particularly in the context of this compound nucleic acids (HNA), has emerged as a significant compound in molecular biology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its applications in gene regulation, therapeutic potentials, and stability against nucleases.
Overview of this compound
This compound refers to a class of sugar alcohols derived from hexoses. In molecular biology, this compound modifications are applied to oligonucleotides to enhance their stability and efficacy. The most notable among these is the this compound nucleic acid (HNA), which has been shown to exhibit promising biological activity in various studies.
This compound nucleic acids function primarily as steric blockers that hybridize selectively with RNA. This property allows them to inhibit the translation of specific mRNAs, making them valuable tools in gene silencing and therapeutic interventions.
- Inhibition of mRNA Translation : HNA has been evaluated for its ability to inhibit translation of the Ha-ras mRNA. In vitro studies demonstrated that HNA could effectively block translation with an IC50 value of 50 nM when targeting the translation initiation region .
- Targeting ICAM-1 Expression : HNA also showed effectiveness in inhibiting the expression of intracellular adhesion molecule-1 (ICAM-1) in keratinocytes, indicating its potential use in inflammatory conditions .
- Modification Effects : Research indicates that this compound modifications can significantly enhance the stability and activity of small interfering RNAs (siRNAs). For instance, this compound-modified siRNAs targeting the B-Raf oncogene demonstrated improved effectiveness in inducing apoptosis in melanoma cells compared to unmodified counterparts .
Stability and Toxicity
One of the critical advantages of this compound modifications is their enhanced stability against nucleases, which prolongs their action within biological systems. Studies have shown that this compound-based nucleic acids maintain functionality under various conditions, including extreme pH levels and enzymatic degradation .
- Nuclease Resistance : HNA exhibits remarkable resistance to degradation by DNase I and maintains activity even in human serum, making it suitable for therapeutic applications .
- Low Toxicity : The monomers derived from this compound show low toxicity levels in cell cultures, which is crucial for developing safe therapeutic agents .
Case Study 1: this compound Nucleic Acids Targeting Ha-Ras
A study evaluated the biological activity of HNA targeting Ha-Ras mRNA. The results indicated that HNA could selectively inhibit mRNA translation effectively, showcasing its potential as an antisense agent .
Case Study 2: B-Raf Targeting with Modified siRNAs
In another study focusing on melanoma cells, this compound-modified siRNAs targeting B-Raf were found to induce higher levels of apoptosis than unmodified siRNAs. This study highlighted the importance of chemical modifications in enhancing therapeutic efficacy .
Data Summary
Q & A
Basic Research Questions
Q. How can Response Surface Methodology (RSM) optimize hexitol surfactant concentrations in emulsion stability studies?
- Methodology : Use Central Composite Design (CCD) to model interactions between this compound (oil-soluble surfactant), glycol (water-soluble surfactant), mixing rate, aging time, and mixing duration. Analyze emulsion stability via ANOVA to identify significant factors (e.g., this compound concentration and mixing rate synergistically affect stability via the AC interaction term). Validate models using R² (88.14% variance explained) and F-value (3.74) .
- Data Example :
Factor | P-value | Significance (α=0.05) |
---|---|---|
This compound (A) | <0.05 | Significant |
Mixing Rate (C) | <0.05 | Significant |
AC Interaction | <0.05 | Significant |
Q. What techniques identify this compound modifications in glycation-associated neurodegenerative disease models?
- Methodology : Immunohistochemistry or mass spectrometry to detect this compound-lysine adducts in neuronal tissues (e.g., Alzheimer’s olfactory neurons). Compare levels in diseased vs. healthy tissues to distinguish glycation (this compound-lysine) from lipid peroxidation (CML) pathways .
Q. How is this compound integrated into nucleic acid analogs for structural studies?
- Methodology : Synthesize this compound Nucleic Acid (HNA) oligomers and analyze duplex formation with RNA using NMR or X-ray crystallography. Key parameters include Watson-Crick base pairing and A-type helical mimicry (e.g., h(GTGTACAC) crystallizes in two duplex conformations with deep major grooves) .
Advanced Research Questions
Q. How do conflicting data on this compound-glycol surfactant interactions in emulsions arise, and how are they resolved?
- Contradiction : High glycol concentrations solubilize this compound, reducing emulsion stability despite both surfactants individually enhancing stability.
- Resolution : Competitive adsorption assays (e.g., interfacial tension measurements) and static bottle tests to quantify surfactant film strength. ANOVA reveals glycol’s dominance at >1.5 v/v%, disrupting this compound’s interfacial organization .
Q. What experimental strategies validate this compound’s dual role in glycation and oxidative stress in Alzheimer’s disease?
- Methodology : Co-localization studies using anti-hexitol-lysine antibodies and oxidative markers (e.g., 8-OHdG for DNA damage). In vitro models (e.g., neuronal cultures treated with methylglyoxal) can decouple glycation (this compound-lysine) from lipid peroxidation (CML) pathways .
Q. How do this compound-modified siRNAs enhance gene silencing efficacy in oncogene targeting?
- Design : Introduce this compound nucleotides at siRNA termini (e.g., 3′ antisense or 5′ sense strand) to improve nuclease resistance. Validate via:
- Apoptosis assays : Annexin V-FITC flow cytometry (e.g., 200 nM this compound-modified siRNA reduces B-Raf mRNA by >60% in A375 melanoma cells).
- Stability tests : Serum incubation followed by PAGE analysis .
Q. What catalytic systems optimize this compound production from biomass, and how are side products managed?
- Methodology : Acid-catalyzed cellulose hydrolysis (e.g., 493 K, 40 min) with TSA (toluenesulfonic acid) yields hexitols (isosorbide, sorbitan). Use GC-MS to quantify byproducts (e.g., isoidide) and adjust pH/pretreatment conditions (e.g., hydrothermal vs. aqueous TSA) to suppress side reactions .
Q. Methodological Considerations
Q. How are bacterial this compound degradation pathways characterized?
- Approach : Isotopic tracing (¹³C-hexitol) in Bacillus spp., paired with enzyme assays (e.g., this compound dehydrogenase activity). MetaCyc pathway maps (e.g., superpathway of this compound degradation) integrate genomic and biochemical data .
Q. What analytical techniques resolve this compound stereochemistry in glycan derivatives?
- Protocols :
- FAB-MS : Permethylation and mild methanolysis to isolate O-glycans (e.g., 2-linked mannitol in ovine cranin).
- GC-MS linkage analysis : Compare retention times with authentic standards .
Q. Data Interpretation Tables
Table 1. HNA-RNA Hybrid Stability
Duplex Type | Tm (°C) | Helical Type | Major Groove Depth (Å) |
---|---|---|---|
HNA:RNA | 72 | A-type | 12.3 |
RNA:RNA | 68 | A-type | 11.8 |
Data from crystallography (PDB: 1HN1) . |
Table 2. This compound Catalytic Conversion Products
Catalyst | This compound Yield (%) | Isosorbide:Isomannide:Sorbitan Ratio |
---|---|---|
TSA (ht) | 60 | 6.7:0.7:1.0 |
TSA (aqueous) | 55 | 3.6:17.9:4.6 |
Conditions: 493 K, 40 min reaction . |
Properties
IUPAC Name |
hexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45007-61-2, 69-65-8, 25878-23-3, 50-70-4, 87-78-5, 608-66-2 | |
Record name | Hexitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45007-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045007612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | mannitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Iditol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Sorbitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexahydroxyhexane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dulcitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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